molecular formula C11H25NOSi B1339108 4-(Tert-butyldimethylsilyloxy)piperidine CAS No. 97231-91-9

4-(Tert-butyldimethylsilyloxy)piperidine

Cat. No.: B1339108
CAS No.: 97231-91-9
M. Wt: 215.41 g/mol
InChI Key: GCPNPVFWMHBPNS-UHFFFAOYSA-N
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Description

4-(Tert-butyldimethylsilyloxy)piperidine is an organic compound with the molecular formula C11H25NOSi. It is a piperidine derivative where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of various intermediates and final products in chemical reactions.

Scientific Research Applications

4-(Tert-butyldimethylsilyloxy)piperidine has several applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions at other sites.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 4-(Tert-butyldimethylsilyloxy)piperidine indicates that it is classified as a hazardous substance. It has been associated with various hazard statements, including H226, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the substance .

Future Directions

Piperidines, including 4-(Tert-butyldimethylsilyloxy)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyldimethylsilyloxy)piperidine typically involves the protection of the hydroxyl group in piperidine with a tert-butyldimethylsilyl group. One common method involves the reaction of piperidine with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Piperidine+TBDMSClThis compound\text{Piperidine} + \text{TBDMSCl} \rightarrow \text{this compound} Piperidine+TBDMSCl→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyldimethylsilyloxy)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyldimethylsilyloxy)methyl)aniline
  • 4-(Tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
  • 4-(Tert-butyldimethylsilyloxy)phenylboronic acid

Uniqueness

4-(Tert-butyldimethylsilyloxy)piperidine is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the piperidine ring. This makes it a versatile intermediate in organic synthesis, allowing for the selective protection and deprotection of hydroxyl groups.

Properties

IUPAC Name

tert-butyl-dimethyl-piperidin-4-yloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPNPVFWMHBPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467253
Record name 4-(TERT-BUTYLDIMETHYLSILYLOXY)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97231-91-9
Record name 4-(TERT-BUTYLDIMETHYLSILYLOXY)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-butyldimethylsilyl)oxy]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Scheme 1, step C reagent. To a solution of 4-hydroxypiperidine (2.00 g, 9.89 mmoles) in CH2Cl2 (30 mL) is added 1H-imidazole (2.69 g, 39.55 mmoles) followed by t-butyldimethylchlorosilane (3.58 g, 23.73 mmoles) and the reaction mixture is stirred at room temperature. After 12 hours, the reaction mixture is washed with water, saturated solution of NaHCO3, and brine. The organic layers are combined and dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (silica gel) over a gradient using 100% CH2Cl2 to 10% 7N ammonia in MeOH/90% CH2Cl2 to afford the title compound (3.69 g, 86.3%). Mass spectrum (m/z): 216.2 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.58 g
Type
reactant
Reaction Step Two
Yield
86.3%

Synthesis routes and methods II

Procedure details

To a methanol (28 mL) solution of 1-benzyl-4-{[tert-butyl(dimethyl)silyl]oxy}piperidine (2.80 g, 9.18 mmol) was added palladium hydroxide on carbon (20 weight %, 280 mg. 0.40 mmol) and stirred under an atmospheric pressure of hydrogen for 16 hours. The reaction mixture was filtered through diatomaceous earth and washed with methanol. The filtrate was concentrated in vacuo to afford the title compound. This crude product was used in the subsequent step without further purification. 1H NMR (500 MHz, CDCl3) δ 3.77-3.70 (m, 1H), 3.09-3.02 (m, 2H), 2.61 (ddd, J=12.5, 9.5, 3.0 Hz, 2H), 1.82-1.72 (m, 2H), 1.42 (dtd, J=13.0, 9.0, 3.7 Hz, 2H), 0.89 (s, 9H), 0.05 (s, 6H); LC-MS: m/z 216.2 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-4-{[tert-butyl(dimethyl)silyl]oxy}piperidine
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
280 mg
Type
catalyst
Reaction Step Two
Quantity
28 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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